molecular formula C14H10FIO B1346514 2-(2-Fluorophenyl)-2'-iodoacetophenone CAS No. 898784-73-1

2-(2-Fluorophenyl)-2'-iodoacetophenone

Cat. No. B1346514
M. Wt: 340.13 g/mol
InChI Key: MDENDEQQGSYZAC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound similar to “2-(2-Fluorophenyl)-2’-iodoacetophenone” was determined using X-ray crystallography . The compound crystallized in the triclinic system with E configuration about the C=C double bond . The molecules are connected by pairs of C–H···O hydrogen bonds .

Scientific Research Applications

Biological Baeyer–Villiger Oxidation

The biological Baeyer–Villiger oxidation of acetophenones, including fluorinated variants, was studied using 19F nuclear magnetic resonance (NMR). This study provided insights into the conversion of fluorinated acetophenones by Pseudomonas fluorescens and the enzyme 4′-hydroxyacetophenone monooxygenase (HAPMO), highlighting the potential for producing valuable synthons for chemical manufacturing (Moonen, Rietjens, & van Berkel, 2001).

Development of Fluorescent Probes

A novel route to indolizino[3,2-c]quinolines, a new class of fluorophores, was reported. These compounds, synthesized through oxidative Pictet-Spengler cyclization, show unique optical properties, suggesting their suitability as fluorescent probes for biomedical applications (Park, Kwon, Lee, & Kim, 2015).

Regioselective Functionalization

The synthesis of functionalized carbazole, dibenzofuran, and dibenzothiophene derivatives through anionic cyclization demonstrated the utility of 2-fluorophenyl 2-iodophenyl derivatives in regioselective synthesis, offering pathways to complex molecular architectures (Sanz, Fernández, Castroviejo, Perez, & Fañanás, 2006).

Photophysical and Quantum Mechanical Analysis

A study on (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one provided comprehensive data on its molecular structure, vibrational wavenumbers, and electronic properties, contributing to the understanding of molecular interactions and stability, relevant for material science and photophysical research (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).

Molecularly Imprinted Catalysts

The preparation of surface molecularly imprinted Ru-complex catalysts for asymmetric transfer hydrogenation in water media utilized o-fluoroacetophenone derivatives. This research underscores the potential of molecular imprinting techniques for creating catalysts with specific, shape-selective reaction spaces, enhancing the efficiency and selectivity of chemical reactions (Weng, Muratsugu, Ishiguro, Ohkoshi, & Tada, 2011).

Safety And Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation, and may be harmful if swallowed or in contact with skin .

properties

IUPAC Name

2-(2-fluorophenyl)-1-(2-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FIO/c15-12-7-3-1-5-10(12)9-14(17)11-6-2-4-8-13(11)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDENDEQQGSYZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642345
Record name 2-(2-Fluorophenyl)-1-(2-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)-2'-iodoacetophenone

CAS RN

898784-73-1
Record name Ethanone, 2-(2-fluorophenyl)-1-(2-iodophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Fluorophenyl)-1-(2-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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